

A Technical Guide to Codeine-d3: Structure, Analysis, and Biological Fate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Codeine-d3

Cat. No.: B161032

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Codeine-d3**, a deuterated isotopologue of codeine. It covers its chemical structure, and molecular weight, and explores its primary application as an internal standard in analytical chemistry. Furthermore, this guide details a typical experimental protocol for its use and visualizes the metabolic pathway of its non-deuterated counterpart, codeine.

Core Chemical and Physical Properties

Codeine-d3 is a stable, isotopically labeled form of codeine, an opioid analgesic. The deuterium labeling is on the N-methyl group, which provides a distinct mass difference for mass spectrometry-based applications without significantly altering its chemical properties.

Property	Value	References
Formal Name	(5 α ,6 α)-7,8-didehydro-4,5-epoxy-3-methoxy-17-(methyl-d3)-morphinan-6-ol	[1]
Molecular Formula	C ₁₈ H ₁₈ D ₃ NO ₃	[1] [2]
Molecular Weight	302.4 g/mol	[1] [3]
CAS Number	70420-71-2	[1] [2]

Chemical Structure of Codeine-d3

The chemical structure of **Codeine-d3** is identical to that of codeine, with the exception of the three hydrogen atoms on the methyl group attached to the nitrogen atom, which are replaced by deuterium atoms.

Caption: Chemical structure of **Codeine-d3**.

Application in Bioanalytical Methods

Codeine-d3 is primarily utilized as an internal standard for the quantification of codeine in biological matrices such as blood, plasma, and urine.^{[1][4][5]} Its utility stems from its near-identical chemical and physical properties to codeine, ensuring similar behavior during sample preparation and analysis, while its mass difference allows for clear differentiation by mass spectrometry.

Experimental Protocol: Quantification of Codeine in Human Plasma using LC-MS/MS

This section outlines a typical protocol for the analysis of codeine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Codeine-d3** as an internal standard.

1. Sample Preparation (Protein Precipitation):

- To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of **Codeine-d3** internal standard working solution (e.g., 100 ng/mL in methanol).
- Vortex for 10 seconds.
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

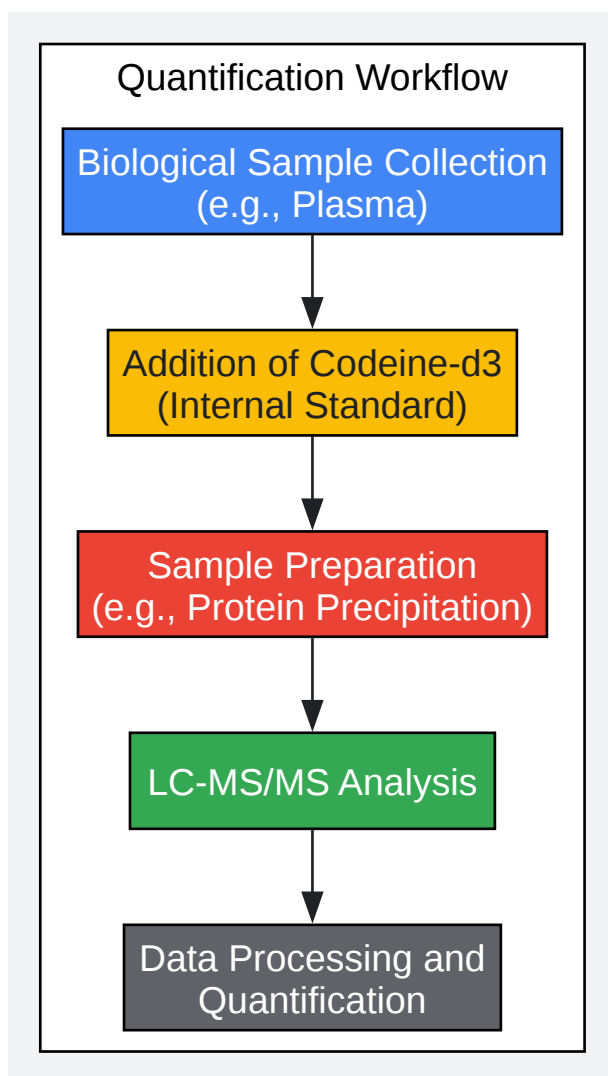
- Liquid Chromatography (LC) System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m particle size).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Codeine: Q1 \rightarrow Q3 (e.g., m/z 300.2 \rightarrow 215.1)
 - **Codeine-d3**: Q1 \rightarrow Q3 (e.g., m/z 303.2 \rightarrow 218.1)

3. Data Analysis:

- The concentration of codeine in the plasma sample is determined by calculating the peak area ratio of the analyte (codeine) to the internal standard (**Codeine-d3**) and comparing it to a calibration curve constructed from samples with known concentrations of codeine.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of codeine in a biological sample using **Codeine-d3** as an internal standard.

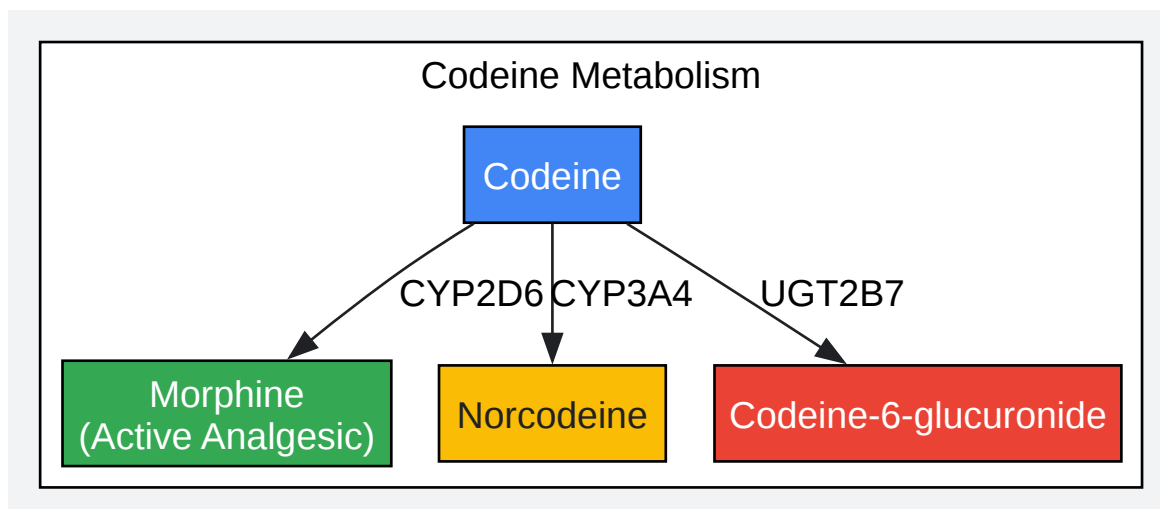


[Click to download full resolution via product page](#)

Caption: General experimental workflow for bioanalysis.

Metabolic Pathway of Codeine

Codeine is a prodrug that undergoes metabolism in the liver to exert its primary analgesic effects.[6] The major metabolic pathways are catalyzed by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4, as well as glucuronidation by UGT2B7.[6]



[Click to download full resolution via product page](#)

Caption: Major metabolic pathways of codeine.

The conversion of codeine to morphine via CYP2D6 is crucial for its analgesic activity.[6] Genetic polymorphisms in the CYP2D6 enzyme can lead to significant variations in the rate of this conversion, affecting the efficacy and potential for adverse effects of codeine among different individuals. Norcodeine is a less active metabolite, and glucuronidation is a major pathway for the elimination of codeine and its metabolites.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. 可待因-D3 溶液 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 3. Codeine anhydrous, (N-methyl-d3)- | C₁₈H₂₁NO₃ | CID 11066604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CODEINE-D3 | 70420-71-2 [chemicalbook.com]

- 5. Codeine-D3 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. Codeine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Technical Guide to Codeine-d3: Structure, Analysis, and Biological Fate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161032#chemical-structure-and-molecular-weight-of-codeine-d3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com